REACTION_CXSMILES
|
[CH2:1]([N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]1=O)[CH3:2].COC1C=CC(P2(=S)SP(C3C=CC(OC)=CC=3)(=S)[S:19]2)=CC=1>C1C=CC=CC=1>[CH2:1]([N:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]1=[S:19])[CH3:2]
|
Name
|
|
Quantity
|
1.23 g
|
Type
|
reactant
|
Smiles
|
C(C)N1C(C=CC=C1)=O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1=CC=CC=C1
|
Name
|
|
Quantity
|
2.02 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)P1(SP(S1)(=S)C1=CC=C(C=C1)OC)=S
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
DISTILLATION
|
Details
|
by distilling under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the 3.8 g of residue were chromatographed on silica
|
Type
|
WASH
|
Details
|
eluted with a mixture of methylene chloride and ethyl acetate (8/2)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)N1C(C=CC=C1)=S
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 187% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |